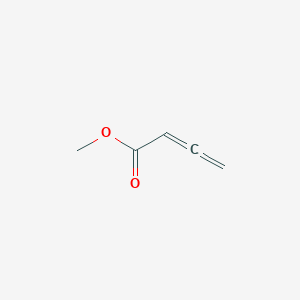

Methyl buta-2,3-dienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLAQPZTQQBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-35-4 | |

| Record name | Buta-2,3-dienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

"Methyl buta-2,3-dienoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Buta-2,3-dienoate

Introduction: The Unique Utility of an α-Allenic Ester

This compound, also known as methyl allenecarboxylate, is a functionally rich organic molecule belonging to the class of α-allenic esters.[1] Its structure, featuring cumulative double bonds (an allene) directly conjugated to an ester moiety, imparts a unique electronic profile and reactivity. This makes it an exceptionally valuable building block in modern organic synthesis. The orthogonal π-systems of the allene group create a rigid, linear geometry and offer multiple sites for electrophilic and nucleophilic attack, as well as participation in pericyclic reactions.[2][3] For researchers in drug development and materials science, mastering the synthesis and understanding the characterization of this compound is pivotal for accessing novel molecular architectures, including complex heterocyclic systems and natural product analogues.

This guide provides a detailed exploration of a robust synthetic methodology for this compound, delves into its comprehensive spectroscopic characterization, and explains the causality behind the experimental choices, ensuring a reproducible and validated approach.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in subsequent reactions. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18913-35-4 | [1][4] |

| Molecular Formula | C₅H₆O₂ | [1][5] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 111.3 °C at 760 mmHg | [4] |

| Density | ~0.905 g/cm³ | [4] |

| SMILES | COC(=O)C=C=C | [1] |

| InChIKey | CYKLAQPZTQQBJU-UHFFFAOYSA-N | [1][6] |

Synthesis: An Organocuprate-Mediated Approach

While several methods exist for allene synthesis, one of the most reliable and stereospecific routes involves the SN2' displacement of a propargylic electrophile by an organocuprate reagent.[7][8] This approach is particularly effective for generating functionalized allenes. The following section details a validated protocol adapted from established principles of organocuprate chemistry for the synthesis of this compound from a propargylic mesylate.

The core of this strategy is the reaction of a Gilman reagent (a lithium dialkylcuprate) with methyl 4-(methanesulfonyloxy)but-2-ynoate.[9] The cuprate preferentially attacks the triple bond in an anti-fashion relative to the leaving group, inducing a concerted SN2' displacement to form the allene.

Reaction Mechanism: SN2' Displacement

The mechanism involves the formation of a higher-order copper intermediate. The organocuprate, a soft nucleophile, coordinates to the alkyne. This is followed by nucleophilic attack at the C3 position, with the simultaneous departure of the mesylate leaving group from the C1 position, leading to the desired allene.

Caption: Experimental workflow for this compound synthesis.

Step 1: Synthesis of Methyl 4-(methanesulfonyloxy)but-2-ynoate (Propargylic Mesylate)

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve methyl 4-hydroxybut-2-ynoate (1.0 equiv) in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 equiv).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude propargylic mesylate, which is often used in the next step without further purification.

Causality Insight: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions. Performing the reaction at 0 °C controls the exothermicity and minimizes the formation of undesired byproducts.

Step 2: Organocuprate Reaction to Form this compound

-

Cuprate Preparation: In a separate flame-dried Schlenk flask under argon, suspend CuI (0.5 equiv) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add methyllithium solution (1.0 equiv, e.g., 1.6 M in Et₂O) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) Gilman reagent. [9]2. SN2' Reaction: Dissolve the crude propargylic mesylate from Step 1 (1.0 equiv) in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.

-

Reaction Progression: Allow the mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.

Causality Insight: The SN2' reaction is highly favored over a direct SN2 substitution due to the electronic nature of the organocuprate and its interaction with the alkyne π-system. [10]Low temperatures are essential to maintain the stability of the organometallic reagents and ensure high selectivity.

Step 3: Work-up and Purification

-

Quenching: Carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of NH₄Cl at 0 °C. The ammonium chloride complexes with copper salts, facilitating their removal into the aqueous phase.

-

Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature to minimize polymerization of the product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield pure this compound. [11]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound requires a multi-faceted analytical approach. The data from IR, NMR, and MS should collectively provide an unambiguous structural assignment.

| Technique | Characteristic Feature | Expected Value/Pattern | Rationale |

| IR Spectroscopy | Allene C=C=C Stretch | ~1960 cm⁻¹ (strong, sharp) | This is the hallmark absorption for the cumulative double bonds of an allene system. |

| Ester C=O Stretch | ~1720 cm⁻¹ (strong, sharp) | Characteristic of a conjugated ester carbonyl group. | |

| ¹H NMR | Allenic Protons (=C=CH₂) | δ 5.0-5.5 ppm (t) | The two terminal protons couple to the proton on the adjacent carbon. |

| Allenic Proton (-CH=C=) | δ 5.5-6.0 ppm (t) | This proton is coupled to the two terminal protons. | |

| Methyl Ester Protons (-OCH₃) | δ ~3.7 ppm (s) | A singlet integrating to 3H, typical for a methyl ester. | |

| ¹³C NMR | Central Allenic Carbon (=C=) | δ ~215 ppm | The sp-hybridized central carbon of the allene is highly deshielded and is the most definitive signal in the spectrum. [6] |

| Terminal Allenic Carbon (=CH₂) | δ ~80 ppm | The terminal sp² carbon of the allene. | |

| Substituted Allenic Carbon (-CH=) | δ ~90 ppm | The sp² carbon of the allene attached to the ester group. | |

| Ester Carbonyl Carbon (C=O) | δ ~166 ppm | Typical chemical shift for an α,β-unsaturated ester carbonyl. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 98.037 | Corresponds to the exact mass of the molecular formula C₅H₆O₂. [1] |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Expertise in Interpretation:

-

IR Spectrum: The absence of a broad absorption around 3300-3500 cm⁻¹ confirms the complete conversion of the starting propargylic alcohol. The sharp peak near 1960 cm⁻¹ is a definitive indicator of the allene functional group's formation.

-

¹³C NMR Spectrum: The most crucial signal for confirmation is the one above 200 ppm. [6]Its presence is unambiguous proof of the allene structure, as very few other functional groups appear in this region. The absence of an acetylenic carbon signal (typically 70-90 ppm for both carbons) confirms the reaction has gone to completion.

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. The organocuprate-mediated SN2' displacement method is presented as a robust and reliable strategy, with detailed protocols and mechanistic insights. The described spectroscopic characterization methods form a self-validating system, allowing researchers to confidently confirm the structure and purity of their product. By understanding the causality behind the experimental procedures and the interpretation of the analytical data, scientists can effectively utilize this compound as a versatile precursor for advanced applications in pharmaceutical and materials research.

References

-

Myers, A. G., et al. "New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols." Journal of the American Chemical Society. Available at: [Link]

-

Wipf, P., et al. "Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl." Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. "Myers allene synthesis." Available at: [Link]

-

Willis, C. L., et al. "Synthesis of Allenes by 1,2-Elimination." SciSpace. Available at: [Link]

-

Ma, S., et al. "Recent advances in the direct transformation of propargylic alcohols to allenes." Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Sleeman, M. J. "Recent developments in allene-based synthetic methods." PubMed. Available at: [Link]

-

Liu, G., et al. "Selected methods for the synthesis of allenes." ResearchGate. Available at: [Link]

-

Wipf, P., et al. "Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl." PubMed Central. Available at: [Link]

-

Toste, F. D., et al. "Allene Synthesis via C−C Fragmentation: Method and Mechanistic Insight." Journal of the American Chemical Society. Available at: [Link]

-

PubChem. "this compound." Available at: [Link]

-

Gandon, V., et al. "Re-orienting coupling of organocuprates with propargyl electrophiles from S N 2′ to S N 2." Chemical Science. Available at: [Link]

-

Hoveyda, A. H., et al. "Catalytic enantioselective 1,6-conjugate additions of propargyl and allyl groups." PubMed Central. Available at: [Link]

-

SpectraBase. "METHYL-2,3-BUTADIENOATE." Available at: [Link]

-

Chemsrc. "METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4." Available at: [Link]

-

Rlavie. "this compound|CAS 18913-35-4." Available at: [Link]

-

Nakamura, E., et al. "SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE." Organic Syntheses. Available at: [Link]

-

Wikipedia. "Reactions of organocopper reagents." Available at: [Link]

-

Master Organic Chemistry. "Gilman Reagents (Organocuprates): What They're Used For." Available at: [Link]

Sources

- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in allene-based synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]

- 5. This compound|CAS 18913-35-4|Rlavie [rlavie.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Re-orienting coupling of organocuprates with propargyl electrophiles from S N 2′ to S N 2 with stereocontrol - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01086E [pubs.rsc.org]

- 11. Buy Ethyl 2-methyl-2,3-butadienoate | 5717-41-9 [smolecule.com]

"Methyl buta-2,3-dienoate" CAS number 18913-35-4 properties

An In-depth Technical Guide to Methyl buta-2,3-dienoate (CAS: 18913-35-4)

Abstract

This compound (CAS: 18913-35-4) is a functionally rich organic compound featuring a terminal allene moiety conjugated to a methyl ester. This unique structural arrangement of cumulated double bonds imparts significant and versatile reactivity, establishing it as a valuable building block in modern organic synthesis. The inherent electrophilicity of the central allenic carbon, coupled with the dienophilic nature of the π-system, allows for a diverse range of transformations including nucleophilic additions, cycloadditions, and cyclization reactions. This guide provides a comprehensive overview of the essential physicochemical properties, spectroscopic signature, core reactivity principles, a representative synthetic protocol, and safety considerations for this compound, designed to equip researchers with the foundational knowledge for its effective application in complex molecule synthesis and drug discovery programs.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physical characteristics of a reagent are paramount for its successful application in experimental work. This compound is a colorless liquid at room temperature.[1] Key identification and physicochemical data are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 18913-35-4 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₆O₂ | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [3] |

| InChI Key | CYKLAQPZTQQBJU-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | COC(=O)C=C=C | [3] |

| Synonyms | Methyl 2,3-butadienoate, 2,3-Butadienoic acid methyl ester, Methyl allenecarboxylate | [1][3] |

Physicochemical Data

The following table outlines the key physical properties of this compound. It is important to note a discrepancy in the literature regarding the melting point, with one source listing 115 °C.[2][4] This is highly anomalous for a small molecule that is liquid at room temperature with a boiling point near the same value and is likely an error. The compound is expected to have a much lower melting point.

| Property | Value | Source |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.905 g/cm³ (Predicted) | [2][4] |

| Boiling Point | 111.3 °C at 760 mmHg; 59-60 °C at 52 Torr | [2][4] |

| Refractive Index (n_D) | 1.407 | [2] |

| Flash Point | 34.6 °C | [2] |

| Vapor Pressure | 22.8 mmHg at 25°C | [2] |

| LogP | 0.50050 | [2] |

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques. The key features in NMR, IR, and Mass Spectrometry are outlined below.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is highly characteristic. The central sp-hybridized carbon of the allene system (C3) appears at a very distinct downfield shift, typically around 210-220 ppm. The terminal allenic carbon (C4) resonates around 75-85 ppm, while the C2 carbon, adjacent to the ester, appears at approximately 90-100 ppm. The carbonyl and methoxy carbons show typical resonances around 165-170 ppm and 50-55 ppm, respectively.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a doublet for the two terminal protons (C4-H₂) around δ 5.0-5.5 ppm. The proton at C2 would appear as a triplet around δ 5.5-6.0 ppm due to coupling with the C4 protons. The methyl ester protons (O-CH₃) would present as a sharp singlet around δ 3.7 ppm.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the asymmetric stretching of the C=C=C bond of the allene, which gives rise to a strong, sharp absorption band in the region of 1950-1970 cm⁻¹. The conjugated C=O stretch of the ester appears as a strong band around 1720-1730 cm⁻¹, and C-O stretching is observed in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion (M⁺) peak at m/z = 98. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 67, and subsequent loss of carbon monoxide (-CO, m/z = 28).

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the unique and orthogonal reactivity of its allene and ester functional groups. The sp-hybridized central carbon and the perpendicular π-systems of the allene are central to its chemical behavior.

Caption: Orthogonal π-bonds of the allene system.

Electrophilic Additions

Allenes readily undergo electrophilic addition reactions.[6] The regioselectivity of these additions is dictated by the formation of the most stable carbocation intermediate. For instance, the addition of HBr to the allene system would proceed via protonation at the terminal C4 carbon to generate a resonance-stabilized vinyl cation, leading to the formation of a 2-bromo-substituted product rather than an allyl bromide.[6]

Cycloaddition Reactions

The cumulated double bonds of allenes can participate in various cycloaddition reactions.[7] One of the double bonds can act as a dienophile in [4+2] Diels-Alder reactions, providing access to cyclic and bicyclic frameworks.[6] Furthermore, phosphine-catalyzed [3+2] cyclizations of allenic esters with electron-deficient alkenes or coumarin derivatives are powerful methods for synthesizing highly functionalized five-membered rings and bicyclic systems.[7]

Caption: Generalized workflow for a phosphine-catalyzed [3+2] cycloaddition.

Nucleophilic Additions

The central carbon of the allenic ester system is electrophilic and susceptible to attack by soft nucleophiles. Tertiary phosphines, for example, add to this central carbon.[8] This reactivity is fundamental to the catalytic cycles in which these compounds are employed, such as the aforementioned [3+2] cycloadditions. The reactivity of allenic esters like this compound towards phosphine nucleophiles is generally one to two orders of magnitude greater than that of simple acrylates.[8]

Representative Synthesis Protocol

Allenic esters can be synthesized through several established routes. A common and reliable method involves the palladium-catalyzed carbonylation of enantioenriched propargylic mesylates, which proceeds with an inversion of configuration.[9][10] This provides a stereospecific route to chiral allenes.

Experimental Protocol: Synthesis from a Propargylic Mesylate

This protocol is a representative example adapted from literature procedures for the synthesis of allenic esters.[9][10]

Step 1: Preparation of the Propargylic Mesylate

-

To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propargylic mesylate, which is often used in the next step without further purification.

Step 2: Palladium-Catalyzed Carbonylation

-

To a solution of the crude propargylic mesylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (4:1, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Purge the reaction vessel with carbon monoxide (CO) gas (balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Workflow diagram for the synthesis of this compound.

Handling, Storage, and Safety

As with any reactive chemical, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.

-

Safety: this compound has a flash point of 34.6 °C, classifying it as a flammable liquid.[2] Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Commercial suppliers recommend storing the compound under refrigerated conditions (2-8 °C).[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation.

-

Stability: Allenes can be prone to polymerization, especially at elevated temperatures.[13] The compound is expected to be stable under the recommended storage conditions.

Conclusion

This compound is a potent and versatile C5 building block for organic synthesis. Its value is derived from the unique reactivity of the allenic ester motif, which enables a wide array of chemical transformations. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, allows researchers to harness its synthetic potential for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science.

References

- Current time information in Philadelphia, PA, US. (n.d.). Google.

-

METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

-

This compound | C5H6O2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

This compound | CAS 18913-35-4. (n.d.). Rlavie. Retrieved January 13, 2026, from [Link]

-

Reactivity of allenylphosphonates/allenylphosphine oxides - Some new addition/cycloaddition and cyclization pathways. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

18913-35-4 [this compound]. (n.d.). Acmec Biochemical. Retrieved January 13, 2026, from [Link]

-

METHYL-2,3-BUTADIENOATE. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Chemical Reactivity. (n.d.). MSU chemistry. Retrieved January 13, 2026, from [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]

-

methyl 3-methylbut-2-enoate. (n.d.). Stenutz. Retrieved January 13, 2026, from [Link]

-

Methyl 2-methylpenta-2,3-dienoate | C7H10O2. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

methyl 2-pentyl-2,3-butadienoate. (n.d.). ChemSynthesis. Retrieved January 13, 2026, from [Link]

- Method for preparing 3-methyl-2-butenoic acid. (n.d.). Google Patents.

- Synthesis of 2-methyl-3-buten-2-ol. (n.d.). Google Patents.

-

Refractive index of some selected substances. (n.d.). Refractometer.pl. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound|CAS 18913-35-4|Rlavie [rlavie.com]

- 2. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]

- 3. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 2 3-BUTADIENOATE | 18913-35-4 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Buy Ethyl 2-methyl-2,3-butadienoate | 5717-41-9 [smolecule.com]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl buta-2,3-dienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl buta-2,3-dienoate, also known as methyl allenecarboxylate, is a versatile organic compound featuring a unique allenic functional group conjugated to a methyl ester.[1] This structure imparts distinct reactivity, making it a valuable building block in organic synthesis for the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral signature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol [1] |

| CAS Number | 18913-35-4[1] |

| Appearance | Colorless liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methoxy protons and the two types of allenic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.68 | Triplet | 1H | ~6.5 | =CH- |

| ~5.25 | Doublet | 2H | ~6.5 | =C=CH₂ |

| ~3.69 | Singlet | 3H | - | -OCH₃ |

Interpretation:

-

The downfield signal at approximately 5.68 ppm corresponds to the single proton on the carbon atom adjacent to the ester group (C2). Its triplet multiplicity arises from coupling to the two equivalent terminal allenic protons.

-

The signal at around 5.25 ppm is assigned to the two terminal allenic protons (C4). The doublet multiplicity is a result of their coupling to the single proton at C2.

-

The sharp singlet at approximately 3.69 ppm is characteristic of the three equivalent protons of the methyl ester group. The absence of coupling confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides invaluable information about the carbon framework of the molecule, with the central sp-hybridized carbon of the allene being a particularly diagnostic feature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~217.0 | >C=C =C< |

| ~166.5 | C =O |

| ~92.5 | =C H- |

| ~87.0 | =C=C H₂ |

| ~52.0 | -OC H₃ |

Interpretation:

-

The most notable and downfield signal at approximately 217.0 ppm is the hallmark of the central, sp-hybridized carbon (C3) of the allene moiety. This significant deshielding is a characteristic feature of such carbons.

-

The signal around 166.5 ppm is assigned to the carbonyl carbon of the ester group.

-

The carbon atom at the C2 position, bonded to a single proton, appears at about 92.5 ppm.

-

The terminal allenic carbon (C4), bonded to two protons, resonates at approximately 87.0 ppm.

-

The carbon of the methoxy group is observed at around 52.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the bonds provide a unique fingerprint of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| ~3060 | Medium | =C-H stretch (allenic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1965 | Strong, Sharp | C=C=C asymmetric stretch (allene) |

| ~1725 | Strong, Sharp | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The most diagnostic absorption in the IR spectrum is the strong, sharp band at approximately 1965 cm⁻¹. This is characteristic of the asymmetric stretching vibration of the cumulative double bonds of the allene group.

-

The strong, sharp peak at around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated ester.

-

The presence of sp² and sp³ hybridized C-H bonds is confirmed by the stretching vibrations observed around 3060 cm⁻¹ and 2950 cm⁻¹, respectively.

-

A strong band in the fingerprint region, at approximately 1250 cm⁻¹, corresponds to the C-O stretching vibration of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 67 | [M - OCH₃]⁺ |

| 53 | [C₄H₅]⁺ |

| 39 | [C₃H₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 98, which corresponds to the molecular weight of this compound (C₅H₆O₂).

-

A significant fragment is observed at m/z 67, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. This is a common fragmentation pathway for methyl esters.

-

Further fragmentation can lead to the formation of smaller, stable carbocations, such as the cyclopentadienyl cation fragment at m/z 53 and the cyclopropenyl cation at m/z 39.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the liquid is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, particularly the unique chemical shift of the central allenic carbon, combined with the distinctive C=C=C stretching frequency in the IR spectrum and the observed molecular ion and fragmentation pattern in the mass spectrum, allow for the unequivocal identification and characterization of this important synthetic intermediate. These data serve as an authoritative reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140448, this compound. Retrieved January 12, 2026 from [Link].

Sources

"Methyl buta-2,3-dienoate" reactivity with nucleophiles and electrophiles

An In-Depth Technical Guide to the Reactivity of Methyl Buta-2,3-dienoate

Abstract

This compound, an allenic ester, stands as a uniquely versatile building block in modern organic synthesis. Its structure, featuring a conjugated system of an ester and an allene, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of its reactions with both nucleophilic and electrophilic species. We will dissect the underlying electronic principles governing its reactivity, focusing on powerful catalytic systems that invert its innate polarity (umpolung) and its participation in various pericyclic reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful synthon.

Introduction: The Unique Chemical Landscape of an Allenic Ester

This compound (also known as methyl 2,3-butadienoate) is a molecule defined by the tension and interplay between its functional groups.[1][2] The allene moiety consists of two orthogonal π-systems, while the α,β-ester functionality acts as an electron-withdrawing group, polarizing the adjacent π-bond.

-

Structure: CH₂=C=CH-COOCH₃

-

Key Features:

-

Electrophilic sp-hybridized β-carbon: The central carbon of the allene is highly electrophilic, a key site for nucleophilic attack.

-

Electron-deficient π-system: The C2=C3 double bond is polarized by the ester group, making it susceptible to certain types of additions.

-

Terminal C3=C4 π-bond: This bond behaves more like a typical isolated alkene, serving as the primary site for electrophilic attack and certain cycloadditions.

-

This unique electronic arrangement allows this compound to act as a multifaceted synthon, engaging in a diverse array of transformations that are often catalyst-dependent.

Caption: Overview of the primary modes of reactivity for this compound.

Reactivity with Nucleophiles: The Power of Catalytic Umpolung

While the α,β-unsaturated system suggests a classic Michael acceptor, the true synthetic power of this compound is unlocked through nucleophilic catalysis, which inverts its inherent electrophilic nature—a concept known as umpolung.[3] Tertiary phosphines and N-Heterocyclic Carbenes (NHCs) are premier catalysts for this transformation.

Phosphine-Catalyzed Reactions

The addition of a nucleophilic phosphine catalyst to the central sp-hybridized β-carbon of the allenoate is the initiating step in a host of powerful transformations.[4] This attack generates a zwitterionic 1,3-dipole intermediate, which can be represented by two key resonance structures. This intermediate is the key player in subsequent annulations and additions.[4][5]

Caption: General mechanism for phosphine-catalyzed activation of allenoates.

A. Asymmetric γ-Addition: The most prevalent reaction pathway involves the attack of a nucleophile on the γ-carbon of the zwitterionic intermediate. This effectively constitutes a conjugate addition to the terminal double bond. A wide range of carbon, nitrogen, and oxygen nucleophiles can be employed. The development of chiral phosphine catalysts has enabled highly enantioselective versions of this reaction, providing a powerful method for constructing chiral centers at the γ-position of a carbonyl system.[6]

B. [4+2] Annulations: In certain reactions, the phosphine-allenoate adduct behaves as a 1,4-dipole synthon. When reacted with suitable dienophiles, such as 2-arylidene-1H-indene-1,3(2H)-diones, this leads to a formal [4+2] annulation, constructing highly substituted spirocyclic skeletons with excellent regio- and diastereoselectivity.[7]

C. [3+2] Cycloadditions: When the zwitterionic intermediate reacts with electron-deficient alkenes or imines, a [3+2] cycloaddition can occur.[4][5] This pathway leads to the formation of functionalized five-membered rings, such as cyclopentenes and dihydropyrroles, which are common motifs in biologically active molecules.

N-Heterocyclic Carbene (NHC) Catalyzed Reactions

Similar to phosphines, N-heterocyclic carbenes (NHCs) can act as nucleophilic catalysts. NHCs add to the allenoate to generate a different type of zwitterionic intermediate. These intermediates can then react with electrophiles, often with high regioselectivity. For instance, the NHC-catalyzed reaction of allenoates with isatins proceeds as an aldol-like reaction specifically at the γ-position, yielding trisubstituted allenes bearing an isatin moiety with high diastereoselectivity.[8] This showcases an alternative catalytic manifold for functionalizing the γ-position.

Organocuprate Additions

Organocuprates, or Gilman reagents (R₂CuLi), are soft nucleophiles known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyls.[9][10] In the context of allenic esters, the reaction is more complex than a simple 1,4-addition. Theoretical studies on the addition of organocuprates to related alkynyl carbonyl compounds suggest a mechanism involving an initial 1,2-carbocupration across one of the π-bonds.[11] For this compound, this would lead to a vinylcuprate intermediate, which upon protonolysis, yields β,γ- or α,β-unsaturated esters depending on the site of protonation. This method provides a direct route for the introduction of alkyl or aryl groups.

Reactivity with Electrophiles: Taming the Allene Core

Electrophilic attack on this compound is governed by the differing electronic nature of its two double bonds. The terminal C3=C4 double bond is more electron-rich and sterically accessible, making it the primary site of reaction for most electrophiles.[12]

Electrophilic Addition and Cyclization

The addition of electrophiles like phenylselenyl chloride (PhSeCl) proceeds with high regio- and stereoselectivity.[13] The attack occurs at the terminal (C4) carbon, leading to a carbocation at the central (C3) carbon. This intermediate is then trapped by the nucleophilic portion of the reagent or the solvent. In the presence of water, this reaction can lead to an electrophilic cyclization, forming β-organoselenium substituted butenolides.[13] The regioselectivity is driven by the formation of the more stable carbocation intermediate; attack at the C2=C3 double bond is disfavored due to the electron-withdrawing effect of the ester.[12][14]

Caption: General pathway for electrophilic addition to this compound.

Lewis Acid-Catalyzed [2+2] Cycloadditions

In the presence of a Lewis acid such as ethylaluminum dichloride (EtAlCl₂), this compound can undergo [2+2] cycloaddition reactions with alkenes.[15] This reaction occurs selectively at the terminal C3=C4 double bond of the allenoate, which acts as the two-electron component. This provides a direct and efficient route to substituted methylenecyclobutane derivatives, which are valuable synthetic intermediates.

Diels-Alder [4+2] Cycloadditions

This compound can also function as a dienophile in Diels-Alder reactions. In this role, the electron-deficient C2=C3 double bond is the reactive partner. Reaction with electron-rich dienes like cyclopentadiene proceeds at this internal double bond to yield the corresponding [4+2] cycloadduct.[16] This reactivity is complementary to the [2+2] cycloadditions, highlighting the tunable pericyclic behavior of the molecule.

Quantitative Data Summary

The efficiency of these transformations is highly dependent on the choice of catalyst, nucleophile/electrophile, and reaction conditions. Below is a summary of representative data.

| Reaction Type | Catalyst/Reagent | Partner | Product Type | Yield (%) | ee (%) | Ref. |

| γ-Addition | Chiral Phosphepine | Diallyl Malonate | γ-Adduct | 98 | 95 | [6] |

| [4+2] Annulation | PPh₃ | 2-arylidene-1,3-dione | Spirocycle | Up to 99 | N/A | [7] |

| [3+2] Cycloaddition | PPh₃ | Methyl Acrylate | Cyclopentene | Good | N/A | [4] |

| γ-Aldol Type | NHC | Isatin | γ-Functionalized Allene | 60-85 | N/A | [8] |

| [2+2] Cycloaddition | EtAlCl₂ | 2-Methyl-2-butene | Methylenecyclobutane | 65 | N/A | [16] |

| Electrophilic Add. | PhSeCl | H₂O / CH₂Cl₂ | Butenolide | Good | N/A | [13] |

Experimental Protocols

Protocol 1: Enantioselective Phosphine-Catalyzed γ-Addition of a Malonate

Adapted from G. C. Fu, et al., PNAS.[6]

-

Reagent Preparation: In a nitrogen-filled glovebox, add the chiral phosphepine catalyst (e.g., (S)-SITCP, 0.05 equiv) and 2-methoxyphenol (0.10 equiv) to a flame-dried vial.

-

Solvent and Substrates: Add anhydrous toluene (to 0.1 M). Add the γ-substituted allenoate (1.0 equiv) followed by the malonate nucleophile (e.g., diallyl malonate, 1.2 equiv).

-

Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched γ-addition product.

Protocol 2: Lewis Acid-Catalyzed [2+2] Cycloaddition with an Alkene

Adapted from B. B. Snider, et al., J. Org. Chem.[16]

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C in an ice bath.

-

Lewis Acid: Add the alkene (e.g., 2,3-dimethyl-2-butene, 5.0 equiv) followed by the slow, dropwise addition of the Lewis acid solution (e.g., 1.0 M EtAlCl₂ in hexanes, 1.1 equiv).

-

Substrate Addition: Add a solution of this compound (1.0 equiv) in CH₂Cl₂ dropwise to the stirred mixture over 15 minutes.

-

Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quenching and Workup: Slowly quench the reaction by adding it to a vigorously stirred mixture of ether and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via distillation or flash chromatography to yield the methylenecyclobutane.

Conclusion

This compound is a testament to the power of functional group interplay in molecular design. Its reactivity can be precisely controlled through catalysis, enabling transformations that are otherwise difficult to achieve. With nucleophiles, phosphine and NHC catalysis facilitate umpolung reactivity, opening pathways to complex γ-functionalized products and diverse heterocyclic systems. With electrophiles, the reaction selectivity is dictated by the inherent electronics of the allene, leading to stereodefined additions and pericyclic products. For the medicinal or materials chemist, a deep understanding of these reaction manifolds provides a powerful toolkit for the efficient construction of novel molecular architectures.

References

-

Mercer, G. J., et al. (2010). Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides. PNAS. [Link]

-

Xia, Y., et al. (2013). Phosphine-catalyzed [4 + 2] annulation of γ-substituent allenoates: facile access to functionalized spirocyclic skeletons. Organic Letters. [Link]

-

Bates, R. W., & Satcharoen, V. (2002). Nucleophilic transition metal based cyclization of allenes. Chemical Society Reviews. [Link]

-

Wang, T., et al. (2021). Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles. Nature Communications. [Link]

-

Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews. [Link]

-

Fisher, C., et al. (2008). Phosphine-Catalyzed Cycloadditions of Allenic Ketones: New Substrates for Nucleophilic Catalysis. The Journal of Organic Chemistry. [Link]

-

Wang, X.-N., et al. (2013). NHC-Catalyzed Aldol-Like Reactions of Allenoates with Isatins: Regiospecific Syntheses of γ-Functionalized Allenoates. Semantic Scholar. [Link]

-

Pattenden, G. (1978). Reactions of Nucleophiles with Coordinated Alkynes, Alkenes, and Allenes. Chemical Society, London, Specialist Periodical Reports. [Link]

-

Ma, S. (2009). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research. [Link]

-

Sun, J., & Fu, C. (2012). N-Heterocyclic Carbene-Catalyzed Internal Redox Reaction of Alkynals: An Efficient Synthesis of Allenoates. Organic Letters. [Link]

-

Lu, X., & Zhang, C. (2006). Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. Accounts of Chemical Research. [Link]

-

Reusch, W. (2013). Chemical Reactivity. Michigan State University Department of Chemistry. [Link]

-

Held, F. E., et al. (2018). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. [Link]

-

Mou, C., et al. (2020). NHC-Catalyzed Reaction of Carboxylic Acids Using Allene Ketones as Substrates and Activating Reagents. Organic Letters. [Link]

-

Synfacts. (2011). N-Heterocyclic Carbene Catalyzed Internal Redox Reaction of Alkynals. Thieme. [Link]

-

Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry. [Link]

-

Held, F. E., et al. (2022). Reactivities of allenic and olefinic Michael acceptors towards phosphines. Chemical Communications. [Link]

-

Snider, B. B., & Spindell, D. K. (1980). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. The Journal of Organic Chemistry. [Link]

-

Chan, A., & Scheidt, K. A. (2008). Cooperative N-Heterocyclic Carbene/Lewis Acid Catalysis for Highly Stereoselective Annulation Reactions with Homoenolates. Journal of the American Chemical Society. [Link]

-

Allgäuer, D. S., et al. (2019). Reactivities of Electrophilic Alkynes and Allenes. 26th European Symposium on Organic Reactivity. [Link]

-

Ma, S., & Li, L. (2000). Studies on Electrophilic Addition Reaction of 2,3-Allenoates with PhSeCl. Tetrahedron. [Link]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

-

Ma, S. (2009). Electrophilic addition and cyclization reactions of allenes. Accounts of Chemical Research. [Link]

-

Eriksson, L. A., & Himo, F. (2004). Mechanism of Addition of Organocuprates to Alkynyl Carbonyl Compounds. A Mechanistic Bridge between Carbocupration and Conjugate Addition. Organometallics. [Link]

-

Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

-

Ahrens, T., et al. (2015). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Angewandte Chemie International Edition. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

-

NROChemistry. (n.d.). Michael Reaction. NROChemistry. [Link]

-

Rlavie. (n.d.). This compound. Rlavie. [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

Grant, C. E., & Thomson, R. J. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters. [Link]

-

Chad's Prep. (2021). 16.4 Electrophilic Addition to Conjugated Dienes. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts. [Link]

-

NTU. (n.d.). Activation of Alcohols to Nucleophilic Substitution. Nanyang Technological University. [Link]

-

Chemistry!!! Not Mystery. (2022). Electrophilic Addition to Isolated Dienes. Chemistry!!! Not Mystery. [Link]

-

Al-Tel, T. H. (2010). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. [Link]

-

Mazhukin, D. G., et al. (2021). Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. Molecules. [Link]

-

Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 18913-35-4|Rlavie [rlavie.com]

- 3. Buy Ethyl 2-methyl-2,3-butadienoate | 5717-41-9 [smolecule.com]

- 4. Enantioselective catalysis and complexity generation from allenoates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Phosphine-catalyzed [4 + 2] annulation of γ-substituent allenoates: facile access to functionalized spirocyclic skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NHC-Catalyzed Aldol-Like Reactions of Allenoates with Isatins: Regiospecific Syntheses of γ-Functionalized Allenoates. | Semantic Scholar [semanticscholar.org]

- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical Reactivity [www2.chemistry.msu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathways of Methyl Buta-2,3-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl buta-2,3-dienoate, an allenic ester, possesses a unique chemical structure that suggests a complex thermal decomposition profile. This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of this compound. In the absence of direct experimental studies, this document synthesizes information from related allenic and unsaturated ester chemistries to propose plausible reaction mechanisms. Key predicted pathways include pericyclic reactions, such as the retro-ene reaction, and radical chain mechanisms. This guide also outlines standard experimental methodologies for the empirical study of such compounds, offering a foundational understanding for researchers in organic synthesis, materials science, and drug development.

Introduction to this compound

This compound is an organic compound featuring both an ester functional group and a terminal allene.[1] The cumulated double bonds of the allene moiety make it a highly reactive and versatile building block in organic synthesis.[2] Allenic esters are known to participate in a variety of reactions, including nucleophilic additions, cycloadditions, and rearrangements.[2] While its synthetic utility is recognized, the thermal stability and decomposition behavior of this compound have not been extensively documented in the scientific literature. Understanding its thermal limits is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This guide aims to bridge this knowledge gap by providing a predictive analysis based on established principles of organic reaction mechanisms.

Physicochemical Properties and Predicted Thermal Stability

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6O2 | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Boiling Point | 59-60 °C at 52 Torr | [2] |

| Density | 0.905 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless liquid | [3] |

| CAS Number | 18913-35-4 | [1] |

The thermal stability of an ester is influenced by its structure. While simple alkyl esters require high temperatures (often above 400 °C) to undergo pyrolysis through a concerted intramolecular elimination, the presence of the allene group in this compound is expected to lower its decomposition temperature.[4][5] The high reactivity of the allene functionality suggests that it may be susceptible to thermal rearrangements and other decomposition pathways at milder conditions than its saturated counterparts.[6]

Proposed Thermal Decomposition Pathways

Based on literature concerning the thermal behavior of allenic and unsaturated esters, several decomposition pathways can be proposed for this compound. These can be broadly categorized into pericyclic reactions and radical chain mechanisms.

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. They are common in the thermal chemistry of unsaturated systems.

One of the most probable decomposition pathways for this compound under thermal stress, particularly in the gas phase, is a retro-ene reaction.[7][8][9] This type of reaction has been observed for other acylallene derivatives during flash vacuum thermolysis.[7] For this compound, this would involve a six-membered transition state, leading to the formation of vinylketene and formaldehyde. The calculated activation barrier for a similar retro-ene reaction eliminating formaldehyde from an allenic ester was found to be around 181 kJ/mol.[7]

Caption: Proposed retro-ene decomposition of this compound.

The allenic system is also susceptible to sigmatropic rearrangements, such as[7][10]-hydrogen shifts. If traces of impurities or surface catalysis promote isomerization to a conjugated diene ester (methyl penta-2,4-dienoate), this could open up further rearrangement and decomposition pathways. The thermal rearrangement of allenes to 1,3-dienes is a known process.[6]

Radical Chain Mechanisms

At sufficiently high temperatures, homolytic cleavage of covalent bonds will initiate free-radical chain reactions. For esters, the C-O and C-C bonds are potential points of initial cleavage.

The vapor-phase pyrolysis of methyl esters is known to produce alkenes and unsaturated esters through free-radical chain reactions.[11] For this compound, several initiation steps are plausible:

-

Initiation:

-

Cleavage of the C-O bond to form a buta-2,3-dienoyl radical and a methoxy radical.

-

Cleavage of the C-C bond adjacent to the carbonyl group.

-

-

Propagation: The initial radicals can abstract hydrogen atoms from other molecules or undergo further fragmentation (e.g., decarbonylation of the acyl radical) to produce a variety of smaller radical species and stable molecules.

-

Termination: Combination of radicals to form stable products.

This complex series of reactions would likely lead to a mixture of products, including CO, CO₂, methane, and various C2-C4 hydrocarbons.

Caption: Generalized radical chain decomposition pathway.

Experimental Methodologies for Analysis

To empirically determine the thermal stability and decomposition pathways of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary tool for determining the onset of decomposition and the overall mass loss profile. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of evolved gases during decomposition.

Protocol for TGA-MS Analysis:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert TGA pan (e.g., alumina).

-

Instrumentation Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate. The transfer line to the MS is heated to prevent condensation of evolved products.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Acquisition: The mass loss (TGA curve) and the mass spectra of the evolved gases are recorded continuously.

-

Data Analysis: The onset of decomposition is determined from the TGA curve. The MS data is analyzed to identify the decomposition products at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is lacking, a scientifically sound prediction of its behavior can be made based on the known reactivity of allenic and unsaturated esters. The presence of the reactive allene moiety likely lowers its thermal stability compared to saturated analogues. The most probable decomposition pathways at lower temperatures involve pericyclic reactions, particularly a retro-ene reaction to yield vinylketene and formaldehyde. At higher temperatures, complex radical chain mechanisms are expected to dominate, leading to a wide array of smaller molecular fragments. The experimental methodologies outlined in this guide, such as TGA-MS and Py-GC-MS, are essential for the empirical validation of these proposed pathways and for establishing a definitive thermal profile for this versatile chemical building block.

References

-

Bibas, H., Koch, R., & Wentrup, C. (1998). Retro-Ene Reactions in Acylallene Derivatives. The Journal of Organic Chemistry, 63(8), 2619–2626. [Link]

-

Lam, L. K. M. (1967). Pyrolytic Decomposition of Allylic Esters. McMaster University. [Link]

-

Brown, D. W., et al. (2012). Controlling, understanding, and redirecting the thermal rearrangement of 3,3-dicyano-1,5-enynes. Journal of the American Chemical Society, 134(22), 9266–9269. [Link]

-

Fan, T. Y., & Servis, K. L. (1970). Vapor Phase Pyrolysis Gas Chromatography of Methyl Esters. Journal of Chromatographic Science, 8(11), 667-669. [Link]

-

Trahanovsky, W. S., & Park, M.-G. (1974). Formation of .alpha.,.beta.-unsaturated ketones from the gas-phase pyrolysis of .alpha.-substituted propargyl esters. Journal of the American Chemical Society, 96(24), 7656-7657. [Link]

-

Crabb, T. A., & Jones, E. R. H. (1970). A General Synthesis of P-Allenic Esters from Prop-2 -ynyl Alcohols. Chemical Communications, (21), 1412. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Decomposition and hydrocarbon growth processes for esters in non-premixed flames. (2006). The Journal of Physical Chemistry A, 110(21), 6643-8. [Link]

-

McMahon, R. J. (2003). The Rearrangement of Alkylallenes to 1,3-Dienes. Molecules, 8(1), 1-1. [Link]

-

Wikipedia. (2023, December 2). Ene reaction. [Link]

-

Dubac, J., & Laporterie, A. (1989). Ene and retro-ene reactions in group 14 organometallic chemistry. Chemical Reviews, 89(7), 1547-1560. [Link]

-

Wikipedia. (2023, March 21). Ester pyrolysis. [Link]

-

Alexander, R., et al. (1992). -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... [Diagram]. ResearchGate. [Link]

-

Rlavie. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (n.d.). METHYL 2 3-BUTADIENOATE. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sci-hub.box [sci-hub.box]

- 8. Ene reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of Methyl Buta-2,3-dienoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl buta-2,3-dienoate, an allenic ester, is a valuable building block in organic synthesis due to its unique reactivity. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the principles of intermolecular forces, and offers a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C5H6O2 | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.905 g/cm³ | [3] |

| Boiling Point | 111.3 °C at 760 mmHg | [3] |

| Melting Point | 115 °C (for a specified solvate) | [3][4] |

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound possesses a polar ester functional group, but also a significant nonpolar hydrocarbon backbone.

Polarity and Hydrogen Bonding: Ester molecules are polar; however, they lack a hydrogen atom attached directly to an oxygen atom, rendering them incapable of donating hydrogen bonds to each other.[6][7] They can, however, act as hydrogen bond acceptors from protic solvents. Esters with a lower molecular weight, typically those with three to five carbon atoms, exhibit some solubility in water.[6][7] As the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased water solubility.[8]

Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility in polar aprotic solvents such as acetone , ethyl acetate , and dichloromethane . The dipole-dipole interactions between the ester and these solvents will facilitate dissolution.

-

High Solubility in polar protic solvents like ethanol and methanol , where the solvent can act as a hydrogen bond donor to the ester's oxygen atoms.

-

Moderate to High Solubility in less polar solvents such as diethyl ether and chloroform .

-

Low Solubility in nonpolar solvents like hexane and toluene , as the polar ester group will hinder dissolution in a purely nonpolar environment.

-

Slight Solubility in water , owing to its ability to accept hydrogen bonds from water molecules.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slight | Can accept hydrogen bonds, but the hydrocarbon portion is significant. |

| Methanol | Polar Protic | Very Soluble | Strong hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Very Soluble | Strong hydrogen bonding and dipole-dipole interactions. |

| Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | "Like dissolves like," strong dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Very Soluble | Favorable dipole-dipole interactions. |

| Chloroform | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Diethyl Ether | Slightly Polar | Soluble | Weaker dipole-dipole interactions. |

| Toluene | Nonpolar | Sparingly Soluble | Mismatch in polarity. |

| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or shaker

-

Centrifuge

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 18913-35-4|Rlavie [rlavie.com]

- 3. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]

- 4. METHYL 2 3-BUTADIENOATE | 18913-35-4 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Health and Safety Handling of Methyl buta-2,3-dienoate

This guide provides a comprehensive overview of the essential health and safety precautions for handling Methyl buta-2,3-dienoate (CAS No. 18913-35-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. The information herein is a consolidation of available data and extrapolations from structurally similar compounds, emphasizing a cautious and proactive approach to safety.

Understanding the Compound: Physicochemical and Hazardous Properties

This compound is a colorless liquid with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol .[1] Its structure, featuring a reactive allene functional group conjugated with a methyl ester, dictates its chemical reactivity and potential hazards. While comprehensive toxicological data for this specific compound is limited, available information and data from analogous compounds indicate that it should be handled with care.

Table 1: Physicochemical and General Safety Information

| Property | Value | Source |

| CAS Number | 18913-35-4 | [2][3][4] |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 59-60 °C @ 52 Torr | [5] |

| Flash Point | 34.6 °C (Predicted) | [2] |

| Hazard Codes | Xn (Harmful) | [2][6] |

Based on available data, this compound is classified with the following GHS hazard statements:[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Due to its predicted flash point, it should also be treated as a flammable liquid.

Risk Assessment and Mitigation Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of a comprehensive safety protocol, from preparation to disposal.

Caption: Logical flow for safe handling of this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling this compound. The following table provides specific recommendations.

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection Type | Equipment | Specifications & Rationale |

| Eye and Face | Chemical Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with splashes. A face shield is recommended for larger quantities. |

| Hand | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for handling esters.[7][8] Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[9] Always inspect gloves for integrity before use and dispose of them properly after handling. |

| Body | Laboratory Coat or Flame-Resistant Clothing | A standard laboratory coat provides minimum protection. For larger volumes or increased splash risk, flame-retardant and chemically impervious clothing is advised. |

| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably a chemical fume hood, to avoid vapor inhalation. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Handling Protocol

-

Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: As a flammable liquid, all potential ignition sources (open flames, hot surfaces, sparks) must be eliminated from the work area.[9]

-

Static Discharge: Use non-sparking tools and ensure that all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[9]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

The recommended storage temperature is refrigerated (2-8°C).[2][3]

-

Store separately from incompatible materials.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A spill of this compound requires a prompt and coordinated response to prevent further hazards.

Sources

- 1. This compound | C5H6O2 | CID 140448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2 3-BUTADIENOATE | CAS#:18913-35-4 | Chemsrc [chemsrc.com]

- 3. This compound | 18913-35-4 [sigmaaldrich.com]

- 4. aceschem.com [aceschem.com]

- 5. METHYL 2 3-BUTADIENOATE | 18913-35-4 [amp.chemicalbook.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. safetyware.com [safetyware.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. gloves.com [gloves.com]

The Synthetic Versatility of Methyl Buta-2,3-dienoate: A Technical Guide for the Modern Chemist

Introduction: The Allure of the Allene in Organic Synthesis

Methyl buta-2,3-dienoate, a seemingly simple four-carbon ester, is a powerhouse of reactivity in the hands of a synthetic chemist. Its allenic functionality, characterized by two cumulative double bonds, imparts a unique electronic and steric profile, making it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic applications of this compound, offering insights into the mechanistic underpinnings of its reactivity and practical guidance for its use in the laboratory. We will delve into the rich chemistry of this reagent, from its participation in elegant cycloaddition reactions to its role in transition-metal catalyzed transformations and the synthesis of valuable heterocyclic scaffolds.

The Heart of the Matter: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from its ability to act as a precursor to a variety of reactive intermediates. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp2-hybridized, leading to a linear geometry and a high degree of unsaturation. This unique arrangement allows for a diverse range of transformations, including:

-

Cycloaddition Reactions: The π-systems of the allene can participate in various pericyclic reactions, including [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide array of carbocyclic and heterocyclic frameworks.

-

Conjugate Addition: The electron-withdrawing nature of the ester group polarizes the allenic system, making the γ-carbon susceptible to nucleophilic attack in a Michael-type addition.

-

Transition-Metal Catalysis: The double bonds of this compound can coordinate to transition metals, enabling a host of catalytic transformations, including cross-coupling and carbocyclization reactions.